molecular formula C15H13BrFNOS B2663422 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide CAS No. 338955-70-7

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide

Cat. No.: B2663422
CAS No.: 338955-70-7
M. Wt: 354.24
InChI Key: ISDSHANUJLQNQL-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfanyl linkage, and a fluorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromothiophenol with 2-bromoethylamine to form 2-[(4-bromophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide
  • N-{2-[(4-methylphenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide
  • N-{2-[(4-nitrophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDSHANUJLQNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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